molecular formula C20H17N5O2 B2826274 1-(5-(Imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)-3-phenylurea CAS No. 862811-94-7

1-(5-(Imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)-3-phenylurea

Cat. No.: B2826274
CAS No.: 862811-94-7
M. Wt: 359.389
InChI Key: SZYVEOGAZIQGEH-UHFFFAOYSA-N
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Description

The compound “1-(5-(Imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)-3-phenylurea” is a complex organic molecule that contains an imidazo[1,2-a]pyrimidine core . This core is a heterocyclic moiety that has been receiving significant attention in the synthetic chemistry community due to its wide range of applications in medicinal chemistry .


Synthesis Analysis

Imidazo[1,2-a]pyrimidine has been synthesized through various chemosynthetic methodologies such as multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation, aza-Michael–Mannich reaction, and chiral compounds synthesis . The exact synthesis process for “this compound” is not specified in the search results.


Chemical Reactions Analysis

Imidazo[1,2-a]pyrimidine has been involved in various chemical reactions such as multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation . The specific chemical reactions involving “this compound” are not specified in the search results.

Future Directions

Imidazo[1,2-a]pyrimidine and its derivatives have been receiving significant attention due to their wide range of applications in medicinal chemistry . Future research may focus on the development of new synthetic strategies and drug development using this heterocyclic moiety . The potential of these compounds to be used not only as drugs, but also as organoelectronic materials, fluorescent materials, etc. cannot be ignored .

Properties

IUPAC Name

1-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O2/c1-27-18-9-8-14(17-13-25-11-5-10-21-19(25)23-17)12-16(18)24-20(26)22-15-6-3-2-4-7-15/h2-13H,1H3,(H2,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZYVEOGAZIQGEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CN3C=CC=NC3=N2)NC(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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